molecular formula C15H9ClO2 B021900 2-Benzoyl-5-chlorobenzofuran CAS No. 100914-68-9

2-Benzoyl-5-chlorobenzofuran

Cat. No. B021900
M. Wt: 256.68 g/mol
InChI Key: HHVWKUYWGYDTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyl-5-chlorobenzofuran, also known as BCBF, is a chemical compound with a molecular formula of C15H9ClO2. It is a white crystalline powder that is commonly used in scientific research for its unique properties and potential applications. In

Mechanism Of Action

The mechanism of action of 2-Benzoyl-5-chlorobenzofuran is still not fully understood. However, it is believed to work by inducing apoptosis (programmed cell death) in cancer cells, inhibiting bacterial and fungal growth, and generating reactive oxygen species (ROS) in the presence of light.

Biochemical And Physiological Effects

2-Benzoyl-5-chlorobenzofuran has been shown to have various biochemical and physiological effects. It has been found to decrease the expression of certain proteins involved in cancer cell proliferation and increase the activity of certain enzymes involved in ROS generation. It has also been shown to induce DNA damage and cell cycle arrest in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Benzoyl-5-chlorobenzofuran in lab experiments is its versatility. It can be used in a wide range of applications, from fluorescent probes to photosensitizers. Another advantage is its relatively low cost and easy availability. However, one of the main limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are many potential future directions for the research and development of 2-Benzoyl-5-chlorobenzofuran. One area of focus could be the optimization of its synthesis method to improve yield and purity. Another area could be the exploration of its potential applications in other scientific fields, such as materials science and environmental science. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more effective and targeted therapies based on its properties.
In conclusion, 2-Benzoyl-5-chlorobenzofuran is a versatile and potentially valuable chemical compound for scientific research. Its unique properties and potential applications make it an important area of focus for future studies and development.

Scientific Research Applications

2-Benzoyl-5-chlorobenzofuran has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, antibacterial, and antifungal properties. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

CAS RN

100914-68-9

Product Name

2-Benzoyl-5-chlorobenzofuran

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

(5-chloro-1-benzofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C15H9ClO2/c16-12-6-7-13-11(8-12)9-14(18-13)15(17)10-4-2-1-3-5-10/h1-9H

InChI Key

HHVWKUYWGYDTMC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl

synonyms

5-CHLORO-2-BENZOYLBENZOFURAN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-hydroxybenzaldehyde (2 g) and phenacyl bromide (1.85 g) in ethanol (10 ml) potassium carbonate (3.53 g) was added. The mixture was stirred at 80° C. for 1 h. Then the reaction mixture was poured into water (50 ml) and extracted with dichloromethane (3×20 ml). The combined organic layers were washed with brine (20 ml), dried (MgSO4), and concentrated under reduced pressure. The crude was purified by flash chromatography on silica gel (hexane/ethyl acetate 12:1) to give 2-benzoyl-5-chlorobenzofuran (1.85 g) as colourless solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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